2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate: is a fluorinated organic compound with the molecular formula C8H5F5O3S and a molecular weight of 276.18 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate typically involves the reaction of pentafluorophenol with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Esterification: It can be used as an esterifying agent in the synthesis of esters from carboxylic acids.
Common Reagents and Conditions:
Major Products Formed:
Nucleophilic substitution: The major products are substituted phenyl ethanesulfonates.
Esterification: The major products are esters of pentafluorophenyl ethanesulfonate.
Scientific Research Applications
Chemistry: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of esters and amides. It is also employed in the synthesis of fluorinated polymers and materials .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It is also used in the development of fluorinated drugs and imaging agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and electronic components .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: This compound shares the pentafluorophenyl group but has a different functional group (carboxylic acid) instead of the ethanesulfonate.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Another fluorinated compound with similar reactivity but different functional groups.
Uniqueness: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is unique due to its combination of the pentafluorophenyl group and the ethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWDCZRRFOAOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382441 | |
Record name | pentafluorophenyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597553-60-1 | |
Record name | pentafluorophenyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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